molecular formula C10H9BrO2 B371518 Methyl 3-(4-bromophenyl)acrylate CAS No. 3650-78-0

Methyl 3-(4-bromophenyl)acrylate

Cat. No.: B371518
CAS No.: 3650-78-0
M. Wt: 241.08g/mol
InChI Key: MFKOGXVHZUSUAF-QPJJXVBHSA-N
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Description

Methyl 3-(4-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-bromophenyl)acrylate can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions in a solvent like methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-bromophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the acrylate moiety are key reactive sites. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound valuable in various synthetic applications .

Properties

IUPAC Name

methyl (E)-3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKOGXVHZUSUAF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-78-0
Record name METHYL 4-BROMOCINNAMATE
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